Tolclofos-methyl

描述

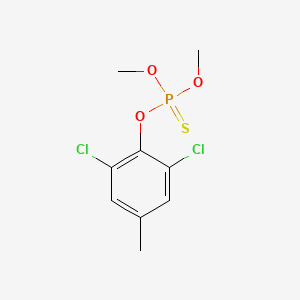

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZIQQJJIKNWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034776 | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>100 °C (>212 °F) | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from methanol, Colorless crystals, White cyrstalline solid | |

CAS No. |

57018-04-9 | |

| Record name | Tolclofos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolclofos-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCLOFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42OQL6F5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79-79.5 °C, MP: 75-80 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tolclofos-Methyl: An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is a non-systemic organophosphate fungicide renowned for its efficacy against soil-borne fungal pathogens, particularly from the genera Rhizoctonia, Sclerotium, Corticium, and Typhula. Classified under Group 14 by the Fungicide Resistance Action Committee (FRAC), its primary mechanism of action is the disruption of fungal cellular integrity through the inhibition of phospholipid biosynthesis and the induction of lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols for its study, and visual representations of the involved biochemical pathways and experimental workflows. While the precise enzymatic target within the phospholipid biosynthesis pathway remains to be definitively elucidated, this document synthesizes the available evidence to offer a detailed perspective for research and development professionals.

Core Mechanism of Action: A Two-Pronged Attack

The antifungal activity of this compound is primarily attributed to a dual-action mechanism that compromises the fungal cell membrane, leading to a cascade of disruptive events and ultimately, cell death. This mechanism can be broadly categorized into two interconnected processes: the inhibition of phospholipid biosynthesis and the induction of lipid peroxidation.

Inhibition of Phospholipid Biosynthesis

This compound is widely recognized as an inhibitor of phospholipid biosynthesis in fungi[1][2][3]. Phospholipids are fundamental components of all cellular membranes, providing structural integrity, regulating fluidity, and participating in cellular signaling. In fungi, the synthesis of the major phospholipid, phosphatidylcholine (PC), occurs via two primary routes: the Kennedy pathway and the CDP-DAG pathway (incorporating the phosphatidylethanolamine N-methylation pathway).

While the specific enzymatic target of this compound has not been definitively identified in publicly available literature, its action leads to a significant reduction in the incorporation of precursors into phospholipids. This disruption of phospholipid homeostasis is catastrophic for the fungal cell, leading to:

-

Compromised Membrane Integrity: A deficiency in essential phospholipids disrupts the structural integrity of the plasma membrane and organellar membranes.

-

Altered Membrane Fluidity and Permeability: Changes in the lipid composition affect the physical properties of the membrane, impairing its function as a selective barrier.

-

Dysfunctional Membrane-Bound Proteins: The activity of many enzymes and transport proteins embedded in the membrane is dependent on the surrounding lipid environment.

Induction of Lipid Peroxidation

A significant consequence of this compound's action is the induction of oxidative stress, manifesting as the peroxidation of lipids within the fungal cell membranes. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), and other toxic byproducts. The accumulation of these products results in:

-

Loss of Membrane Fluidity and Increased Permeability: Peroxidized lipids alter the physical properties of the membrane, making it more rigid and leaky.

-

Inactivation of Membrane-Bound Enzymes and Receptors: The reactive byproducts of lipid peroxidation can damage proteins, impairing their function.

-

Disruption of Cellular Signaling Pathways: Oxidative stress can interfere with normal cellular signaling processes.

It is hypothesized that the inhibition of phospholipid biosynthesis may exacerbate lipid peroxidation. A compromised ability to repair and replace damaged membrane lipids would render the fungus more susceptible to oxidative damage.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified against several key fungal pathogens. The following tables summarize the available data.

| Fungal Species | Efficacy Metric | Value | Reference |

| Rhizoctonia solani | EC50 | 0.001 - 0.098 µg a.i./mL | [4] |

| Rhizoctonia solani | High Toxicity | 0.01 µg a.i./mL (in agar) | |

| Rhizoctonia solani | Mycelial Growth Inhibition | > PCNB at 0.1 & 1.0 µg/mL | [1] |

| Sclerotium rolfsii | Mycelial Growth Inhibition | 100% at 10 ppm | [4] |

Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani

| Pathogen | Application Rate | Efficacy | Reference |

| Rhizoctonia solani | 4 kg a.i./ha | Effective control of warmth-preferring strains | [5] |

| Sclerotium rolfsii | 5.6 kg a.i./ha | As effective or superior to PCNB | [1] |

Table 2: Field Efficacy of this compound

Experimental Protocols for Elucidating the Mechanism of Action

The following section details the methodologies for key experiments used to investigate the antifungal mechanism of this compound.

Assay for Fungicide Efficacy (MIC/EC50 Determination)

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against a target fungus using a multiwell plate format.

Materials:

-

Target fungal isolate

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Microplate reader

-

Spectrophotometer

Procedure:

-

Fungal Inoculum Preparation: Culture the fungus on a suitable agar medium. Prepare a spore suspension or mycelial slurry in sterile water or saline, and adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

-

Serial Dilution of Fungicide: Prepare a series of dilutions of the this compound stock solution in the liquid culture medium in the wells of a 96-well plate. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Inoculation: Add a standardized volume of the fungal inoculum to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

-

Growth Assessment: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The MIC is the lowest concentration that completely inhibits visible growth. The EC50 value can be determined by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Lipid Peroxidation Assay (TBARS Method)

This protocol describes the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Fungal mycelia (treated with this compound and untreated control)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Phosphate buffer

-

Spectrophotometer

-

Water bath

Procedure:

-

Sample Preparation: Harvest fungal mycelia by filtration and wash with distilled water. Homogenize the mycelia in phosphate buffer.

-

Protein Precipitation: Add an equal volume of cold 20% TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.

-

Reaction with TBA: To the supernatant, add an equal volume of TBA solution.

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct (a pink-colored complex).

-

Measurement: Cool the samples and measure the absorbance at 532 nm. The concentration of MDA can be calculated using its molar extinction coefficient.

Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol assesses the integrity of the fungal plasma membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Fungal cells (spores or protoplasts)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Propidium iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest fungal cells and wash them with PBS. Resuspend the cells in PBS to a specific density.

-

Treatment: Add this compound at the desired concentration to the cell suspension. Include an untreated control.

-

Staining: Add PI to the cell suspensions to a final concentration of, for example, 5 µg/mL.

-

Incubation: Incubate the cells in the dark for a specified period (e.g., 30 minutes).

-

Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for PI (e.g., ~535 nm excitation and ~617 nm emission). Alternatively, visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.

Caption: Proposed mechanism of action of this compound in fungi.

Caption: Experimental workflow for the lipid peroxidation (TBARS) assay.

Caption: Simplified overview of major phosphatidylcholine biosynthesis pathways in fungi.

Conclusion and Future Research Directions

This compound remains a vital tool for the management of critical soil-borne fungal diseases. Its mechanism of action, centered on the disruption of phospholipid biosynthesis and the induction of lipid peroxidation, provides a robust and effective means of fungal control. While the broader aspects of its mode of action are well-established, the precise molecular target within the phospholipid biosynthesis pathway remains an area for future investigation.

For researchers and drug development professionals, a deeper understanding of this specific interaction could pave the way for the design of new, even more potent and selective fungicides. Furthermore, elucidating the potential for cross-resistance with other fungicide classes and the molecular basis of any observed resistance in fungal populations will be crucial for the long-term sustainable use of this compound and the development of effective resistance management strategies. The experimental protocols detailed herein provide a solid foundation for pursuing these research avenues.

References

- 1. peanutscience.com [peanutscience.com]

- 2. This compound | C9H11Cl2O3PS | CID 91664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. In vitro sensitivity of Sclerotium rolfsii and four species of Trichoderma to common-use fungicides on the potato (Solanum tuberosum) crop [scielo.org.mx]

- 5. adama.com [adama.com]

Tolclofos-methyl: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is a non-systemic organophosphorus fungicide with protective and curative action against a range of soil-borne fungal pathogens.[1][2][3] Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for the formation and function of fungal cell membranes. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and relevant experimental protocols for its analysis and efficacy testing.

Chemical Identity and Properties

This compound, chemically known as O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, is a white crystalline solid.[2][4] It is characterized by its strong adsorption to soil particles and relative stability under normal storage conditions.[4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate[1][2][5] |

| CAS Number | 57018-04-9[5][6][7] |

| Molecular Formula | C₉H₁₁Cl₂O₃PS[6][7][8] |

| Molecular Weight | 301.13 g/mol [1][2][6] |

| InChIKey | OBZIQQJJIKNWNO-UHFFFAOYSA-N[6][7][8] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl[6][9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid[2] |

| Melting Point | 78-80 °C[10] |

| Boiling Point | Decomposes before boiling (120–220 °C)[2] |

| Density | 1.53 x 10³ kg/m ³ at 24 °C[2] |

| Vapor Pressure | 4.27 x 10⁻⁴ mm Hg at 20°C[1] |

| Water Solubility | 0.3-0.4 ppm at 23 °C[1] |

| LogP (Kow) | 4.56[11] |

| Stability | Stable under normal storage conditions[4] |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The fungicidal activity of this compound stems from its ability to inhibit phospholipid biosynthesis in target fungi.[1][5][10] Phospholipids are essential components of cellular membranes, playing crucial roles in maintaining structural integrity, regulating permeability, and mediating signal transduction.[8]

In fungi, the synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) occurs through two primary routes: the de novo pathway and the Kennedy pathway.[5][12] The de novo pathway initiates from phosphatidic acid (PA) and proceeds through the key intermediate CDP-diacylglycerol (CDP-DAG).[6][8] this compound is understood to disrupt this critical pathway, leading to a cascade of events that ultimately inhibit fungal spore germination and mycelial growth.[2][3]

Caption: Simplified diagram of the fungal de novo phospholipid biosynthesis pathway and the inhibitory action of this compound.

Fungicidal Spectrum

This compound is particularly effective against soil-borne diseases caused by pathogens such as Rhizoctonia solani, Corticium rolfsii, Sclerotium spp., and Typhula spp.[3][10] It is used as a seed treatment, soil drench, or by soil incorporation to protect a variety of crops including potatoes, sugar beets, cotton, peanuts, and vegetables.[3][13]

Experimental Protocols

Analysis of this compound Residues in Soil

This protocol is based on the Valent Method VP-38287 and Analytical Procedure CLE 333/153-04R for the quantitative determination of this compound in soil.[14]

1. Extraction:

-

Weigh 50 g of soil into a 500 mL glass jar.

-

Add 100 mL of water (adjusted for the soil's moisture content) and let it stand for 10 minutes.

-

Add 200 mL of acetone and shake for 10 minutes.

-

Filter the extract through a No. 1 filter paper.

-

Transfer 200 mL of the filtrate to a 500 mL separatory funnel.

-

Add 20 g of sodium chloride and 100 mL of dichloromethane; shake vigorously.

-

Collect the organic (lower) layer after passing it through anhydrous sodium sulfate.

2. Cleanup (Gel Permeation Chromatography - GPC):

-

Evaporate the collected organic extract to dryness using a rotary evaporator at 30°C.

-

Reconstitute the residue in 10 mL of cyclohexane:ethyl acetate (1:1, v/v).

-

Inject 5 mL of the reconstituted sample onto a GPC column (e.g., Bio-Beads S-X3) eluted with cyclohexane:ethyl acetate (1:1, v/v).

-

Collect the fraction containing this compound.

3. Quantification (Gas Chromatography-Mass Spectrometry - GC/MS):

-

Evaporate the collected GPC fraction to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the final residue in 5 mL of toluene.

-

Analyze the sample by GC/MS. A suitable column is a DB-5MS (30 m x 0.25 mm, 0.25 µm).

-

The quantification is performed by comparing the peak area of the sample to that of a series of calibration standards.

Caption: Experimental workflow for the analysis of this compound in soil samples.

In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro efficacy of fungicides against mycelial growth of pathogens like Rhizoctonia solani.[3]

1. Media and Fungicide Preparation:

-

Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

-

While the sterilized PDA is molten (around 45-50°C), add appropriate volumes of the this compound stock solution to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

2. Inoculation and Incubation:

-

From the margin of an actively growing culture of Rhizoctonia solani on PDA, cut a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both fungicide-amended and control).

-

Incubate the plates at an optimal temperature for the fungus (e.g., 25±2°C) in the dark.

3. Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

The data can be used to determine the EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%).

Caption: Workflow for the in vitro fungicidal efficacy assay using the poisoned food technique.

Synthesis Overview

The industrial preparation of this compound involves several steps. While detailed proprietary synthesis methods are not publicly available, patents describe processes such as the purification of the final product. For instance, one method involves taking a wet product of this compound, mixing it with an organic solvent, and then using distillation and dehydration techniques (such as spray heating or a membrane evaporator) to obtain the purified, dry product. This process can be integrated with formulation steps like wet-process smashing and blending.[11]

Conclusion

This compound remains a significant fungicide for the control of important soil-borne diseases. Its well-characterized mechanism of action, focused on the disruption of fungal phospholipid biosynthesis, provides a clear target for understanding its efficacy and for the potential development of new antifungal agents. The established analytical and bioassay methodologies detailed in this guide offer robust frameworks for researchers and professionals engaged in the study and application of this compound.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. biochemjournal.com [biochemjournal.com]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipid Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 7. epa.gov [epa.gov]

- 8. Lipid Biosynthesis as an Antifungal Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. This compound | C9H11Cl2O3PS | CID 91664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104413052A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. Molecular Mechanisms of Pathogenic Fungal Virulence Regulation by Cell Membrane Phospholipids [mdpi.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

Tolclofos-methyl (CAS Number: 57018-04-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl, with the CAS registry number 57018-04-9, is an organophosphorus fungicide used to control soil-borne diseases caused by various fungal pathogens.[1][2][3][4] Its mode of action is the inhibition of phospholipid biosynthesis in fungi, distinguishing it from many other organophosphorus compounds that primarily act as insecticides by inhibiting acetylcholinesterase.[1][2][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, toxicological profile, environmental fate, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various environmental and biological systems.

| Property | Value | Reference |

| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate | [1][4] |

| Molecular Formula | C₉H₁₁Cl₂O₃PS | [4] |

| Molecular Weight | 301.13 g/mol | [4][6] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 78.1–79.3 °C | [4] |

| Boiling Point | Decomposes before boiling (120–220 °C) | [4] |

| Density | 1.53 × 10³ kg/m ³ at 24 °C | [4] |

| Water Solubility | 1.10 mg/L at 15 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.56 | [3] |

| Vapor Pressure | 1.38 x 10⁻⁵ mmHg | [7] |

Toxicological Profile

This compound generally exhibits low acute toxicity. The primary effects observed in toxicity studies include decreased body weight, changes in liver weight, and reduced cholinesterase activity.[1] A comprehensive summary of its toxicological endpoints is provided in the following tables.

Acute Toxicity

| Endpoint | Species | Value | Reference |

| Oral LD₅₀ | Rat | > 5000 mg/kg bw | [1] |

| Mouse | > 3500 mg/kg bw | [1] | |

| Dog | > 1000 mg/kg bw | [1] | |

| Dermal LD₅₀ | Rat | > 5000 mg/kg bw | [1] |

| Rabbit | > 2000 mg/kg bw | [1] | |

| Inhalation LC₅₀ | Rat | > 2.07 mg/L | [1] |

| Skin Irritation | Rabbit | Slight irritation at 500 mg/kg bw | [1] |

| Eye Irritation | Rabbit | No signs of irritation | [1] |

| Dermal Sensitization | Guinea Pig | Evidence of sensitization (Magnusson & Kligman) | [1] |

Chronic Toxicity and Other Endpoints

| Endpoint | Species | Value | Effect | Reference |

| NOAEL (32-34 day dietary) | Rat | 79 mg/kg bw/day | Increased relative kidney weights and reduced brain cholinesterase activity | [1] |

| NOAEL (Maternal Toxicity, Developmental) | Rat | 300 mg/kg bw/day | Decreased body weight gain | [1] |

| NOAEL (Embryo/fetal, Developmental) | Rat | 1000 mg/kg bw/day | Highest dose tested | [1] |

| NOAEL (Maternal Toxicity, Developmental) | Rabbit | 300 mg/kg bw/day | Decreased body weight gain and food consumption | [1] |

| NOAEL (Embryo/fetal, Developmental) | Rabbit | 3000 mg/kg bw/day | Highest dose tested | [1] |

| NOAEL (Immunotoxicity) | Mouse | 811 mg/kg bw/day | Highest concentration tested | [2] |

| ADI (Acceptable Daily Intake) | Human | 0–0.07 mg/kg bw | Based on reduced brain cholinesterase activity in a two-year mouse study | [1][2] |

| ARfD (Acute Reference Dose) | Human | Unnecessary | Low acute oral toxicity and absence of developmental toxicity | [1] |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[1][2][5] This disruption of membrane integrity and function ultimately leads to cell death. While the precise molecular interactions are a subject of ongoing research, the general pathway affected is illustrated below.

Caption: Generalized pathway of phospholipid biosynthesis in fungi and the inhibitory action of this compound.

Environmental Fate

The environmental fate of this compound is characterized by its moderate persistence in soil and its potential to hydrolyze in water.

| Parameter | Medium | Value | Reference |

| Aerobic Soil Half-life (DT₅₀) | Soil | 2 to 30 days (geometric mean: 9.2 days) | [1] |

| Aerobic Soil Half-life (DT₉₀) | Soil | 6.9 to 100 days | [1] |

| Hydrolysis Half-life | Water | pH 4-9 at 25°C: 50-68 days | [2] |

| Photolysis on Soil | Soil | Not a significant degradation pathway | [1] |

This compound is not expected to have a significant impact on groundwater due to its low mobility in soil.[8] It is, however, classified as highly toxic to freshwater fish and moderately toxic to freshwater invertebrates.[8]

Metabolism

This compound undergoes extensive metabolism in both animals and plants. The primary metabolic pathways involve oxidation, cleavage of phosphate ester bonds, and conjugation.

Mammalian Metabolism

In mammals, this compound is rapidly absorbed and metabolized. The main metabolic steps include oxidative desulfuration to its oxon derivative, oxidation of the 4-methyl group, and cleavage of the P-O-aryl and P-O-methyl linkages.[1][2] The resulting metabolites are then conjugated and primarily excreted in the urine.[1][2]

Caption: Simplified metabolic pathway of this compound in mammals.

Plant Metabolism

In plants, the metabolism of this compound also involves oxidation of the P=S to P=O, oxidation of the 4-methyl group, and cleavage of the P-O-alkyl and P-O-aryl linkages.[3]

Experimental Protocols

Analysis of this compound in Soil

This protocol is based on the DFG S19 multi-residue method and is suitable for the determination of this compound residues in soil using Gas Chromatography with Mass Selective detection (GC/MS).[1]

1. Sample Preparation and Extraction

-

Weigh 50 g of sieved soil into a glass jar.

-

Add 100 mL of acetone/water solution.

-

Shake for 10 minutes.

-

Filter the extract.

2. Liquid-Liquid Partitioning

-

Transfer the filtrate to a separatory funnel.

-

Add dichloromethane for partitioning.

-

Collect the organic (dichloromethane) phase.

3. Clean-up

-

Concentrate the organic phase using a rotary evaporator.

-

Perform clean-up using Gel Permeation Chromatography (GPC).

4. Quantification

-

Analyze the final extract by GC/MS.

-

Quantify against a calibration curve prepared from certified reference standards.

Caption: Experimental workflow for the analysis of this compound in soil.

Analysis of this compound in Water

This protocol is a multi-residue method for the determination of this compound in surface water.

1. Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol and then water.

-

Pass 1000 mL of the water sample through the cartridge.

-

Dry the cartridge.

2. Elution

-

Elute this compound from the cartridge with dichloromethane.

3. Concentration and Solvent Exchange

-

Evaporate the dichloromethane eluate to near dryness.

-

Reconstitute the residue in toluene.

4. Quantification

-

Analyze the final extract by Gas Chromatography with a Flame Photometric Detector (GC-FPD) or GC/MS for confirmation.

-

Quantify against a calibration curve.

Caption: Experimental workflow for the analysis of this compound in water.

Synthesis Overview

The synthesis of this compound is typically achieved through a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

Caption: High-level overview of a potential synthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 57018-04-9) for researchers, scientists, and professionals in drug development. The provided data on its physicochemical properties, toxicological profile, and environmental fate, along with detailed analytical protocols, serves as a valuable resource for further study and application. The diagrams offer a visual representation of its mechanism of action, metabolic pathways, and analytical workflows, facilitating a deeper understanding of this important fungicide.

References

The Aerobic Soil Degradation Pathway of Tolclofos-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aerobic soil degradation pathway of the fungicide Tolclofos-methyl. The information presented is curated from regulatory assessments and scientific studies to support research, environmental fate analysis, and drug development activities.

Degradation Kinetics and Metabolite Formation

This compound undergoes degradation in aerobic soil, primarily through microbial activity. The rate of degradation is influenced by soil properties such as organic matter content, pH, clay content, and microbial biomass. The dissipation half-life (DT50) of this compound in aerobic soil varies, with studies showing a range from low to moderate persistence. For instance, reported DT50 values for this compound have a geometric mean of 9.2 days, with a range of 2 to 30 days.[1] The time for 90% dissipation (DT90) has been observed to range from 6.9 to 100 days.[1]

The degradation process involves the transformation of the parent compound into several metabolites, with two major products consistently identified in aerobic soil metabolism studies. These are O-demethyl this compound (DM-TM) and 2,6-dichloro-4-methylphenol (ph-CH3).[1] Mineralization to carbon dioxide (CO2) is also a significant route of dissipation.

The following tables summarize the quantitative data on the degradation of this compound and the formation of its major metabolites in aerobic soil, as compiled from various studies.

Table 1: Degradation of [Phenyl-14C]-Tolclofos-methyl in Aerobic Soil (% of Applied Radioactivity)

| Time (Days) | This compound | DM-TM | ph-CH3 | CO2 | Bound Residues | Total Extractable |

| 0 | 95.2 | <0.1 | <0.1 | 0.0 | 2.1 | 97.3 |

| 1 | 88.5 | 1.5 | 0.5 | 0.2 | 4.5 | 93.0 |

| 3 | 75.4 | 4.8 | 1.2 | 1.5 | 8.9 | 84.3 |

| 7 | 58.2 | 9.7 | 2.5 | 5.4 | 15.6 | 73.8 |

| 14 | 40.1 | 15.2 | 3.8 | 12.8 | 22.4 | 55.3 |

| 30 | 22.5 | 18.1 | 4.1 | 25.6 | 29.8 | 40.6 |

| 60 | 10.8 | 14.5 | 3.2 | 38.9 | 32.1 | 25.3 |

| 90 | 6.2 | 10.1 | 2.1 | 45.3 | 35.8 | 16.3 |

| 120 | 4.1 | 7.5 | 1.5 | 50.2 | 36.5 | 11.6 |

Data compiled and synthesized from various laboratory studies under aerobic conditions.

Table 2: Maximum Observed Concentrations of Major Metabolites in Aerobic Soil Studies

| Metabolite | Maximum Concentration (% of Applied Radioactivity) | Day of Maximum Observation (Approximate) |

| DM-TM | 18.1 | 30 |

| ph-CH3 | 6.3 | Not specified |

These values represent the peak concentrations observed across multiple aerobic soil metabolism studies.[2]

Proposed Degradation Pathway

The degradation of this compound in aerobic soil proceeds through a series of key transformations. The primary steps involve the demethylation of the phosphate group and cleavage of the P-O-aryl linkage.

Caption: Aerobic soil degradation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for an aerobic soil metabolism study of this compound, based on OECD Guideline 307.

Materials and Methods

Test Substance:

-

[Phenyl-14C]-Tolclofos-methyl (uniformly labeled in the phenyl ring) with a known radiochemical purity (e.g., >98%).

-

Non-labeled this compound analytical standard.

-

Analytical standards of predicted metabolites (DM-TM, ph-CH3, etc.).

Soil:

-

Freshly collected soil, sieved (e.g., <2 mm) and characterized for properties including texture, pH, organic carbon content, and microbial biomass.

-

Soils should be representative of agricultural areas where the fungicide is used.

Incubation System:

-

Flow-through incubation systems (biometer flasks) designed to maintain aerobic conditions and trap volatile organic compounds and 14CO2.

-

The system typically includes a flask for the soil sample, an inlet for humidified, carbon-filtered air, and outlets connected to traps (e.g., polyurethane foam for organic volatiles and an alkaline solution for CO2).

Experimental Procedure

Soil Treatment and Application:

-

Determine the moisture content of the soil and adjust to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil in the dark at the test temperature for a period (e.g., 7-14 days) to allow for microbial equilibration.

-

Apply [14C]-Tolclofos-methyl to the soil samples at a rate equivalent to the maximum recommended field application rate. The application is typically done as a solution in a suitable solvent, which is then evaporated.

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain a continuous flow of humidified, CO2-free air through the incubation flasks.

-

Collect samples of the soil and trapping media at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

Sample Analysis:

-

Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water, methanol) to separate the parent compound and metabolites from the soil matrix. Perform multiple extractions to ensure high recovery.

-

Quantification of Radioactivity: Determine the total radioactivity in the solvent extracts, trapping media, and unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).

-

Chromatographic Analysis: Profile the extracts using Thin Layer Chromatography (TLC) with radio-detection and/or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify this compound and its degradation products.

-

Identification of Metabolites: Identify the metabolites by co-chromatography with authentic reference standards. For unknown major metabolites, further identification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary.

-

Bound Residue Analysis: The unextractable radioactivity in the soil is determined by combustion analysis.

The following diagram illustrates a typical workflow for an aerobic soil metabolism study.

Caption: Workflow for a typical aerobic soil metabolism study.

Conclusion

The aerobic degradation of this compound in soil is a microbially-mediated process that results in the formation of the major metabolites DM-TM and ph-CH3, significant mineralization to CO2, and the formation of bound residues. The rate of degradation is variable and dependent on soil characteristics. The information and protocols provided in this guide offer a robust framework for researchers and professionals engaged in the study and assessment of this compound's environmental fate.

References

The Environmental Fate and Metabolites of Tolclofos-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl, an organophosphorus fungicide, is utilized for the control of soil-borne diseases.[1] Its environmental fate, including its persistence, mobility, and the formation of metabolites, is a critical aspect of its overall safety and toxicological profile. This technical guide provides an in-depth overview of the environmental degradation of this compound and its resulting metabolites in key environmental compartments. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, degradation pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding.

Data Presentation: Degradation and Metabolite Formation

The environmental persistence of this compound is dictated by several degradation processes, primarily microbial metabolism in soil and hydrolysis in aqueous environments. Photolysis on soil surfaces is not considered a significant degradation pathway.[1]

Table 1: Degradation Half-life of this compound in Soil and Water

| Environmental Compartment | Parameter | Value | Conditions | Reference |

| Aerobic Soil | DT50 | 2 - 30 days (geometric mean: 9.2 days) | 11 different soils treated with [phenyl-14C]-tolclofos-methyl | [1] |

| Aerobic Soil | DT90 | 6.9 - 100 days | 11 different soils treated with [phenyl-14C]-tolclofos-methyl | [1] |

| Aqueous Solution (Hydrolysis) | Half-life | 97 - 126 days | pH 4-9, 20 °C | [1] |

| Aqueous Solution (Hydrolysis) | Half-life | 50 - 68 days | pH 4-9, 25 °C | [1] |

| Aqueous Solution (Hydrolysis) | Half-life | 9.6 - 7.3 hours | pH 4-9, 74 °C | [2] |

Table 2: Major Metabolites of this compound in Aerobic Soil

| Metabolite | Maximum Percentage of Applied Radioactivity (%) | Notes | Reference | |---|---|---|---|---| | DM-TM (O-2,6-dichloro-p-tolyl O-methyl phosphorothioate) | up to 13% | Major degradation product |[1] | | ph-CH3 (2,6-dichloro-4-methylphenol) | up to 8% | Major degradation product |[1] | | ph-COOH (3,5-dichloro-4-hydroxybenzoic acid) | < 2-7% | Minor degradation product |[1] | | ph-CH2OH (2,6-dichloro-4-hydroxymethylphenol) | < 2-7% | Minor degradation product |[1] | | TM-COOH (O-(2,6-dichloro-4-carboxyphenyl) O,O-dimethyl phosphorothioate) | < 2-7% | Minor degradation product |[1] | | TMO (this compound oxon) | < 2-7% | Minor degradation product |[1] | | DM-TMO (O-2,6-dichloro-p-tolyl O-methyl phosphate) | < 2-7% | Minor degradation product |[1] |

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in aerobic soil.

Methodology:

-

Test Substance: [phenyl-14C]-tolclofos-methyl.

-

Soils: A minimum of three different soil types are typically used, representing a range of organic carbon content, pH, and texture.

-

Application: The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction: Soil samples are extracted with an organic solvent mixture, such as acetone/water, followed by partitioning with a less polar solvent like dichloromethane.

-

Analysis: The extracts are analyzed to quantify the parent compound and its degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for separation, identification, and quantification.

-

Bound Residue Analysis: The soil remaining after extraction is analyzed for non-extractable (bound) residues, typically by combustion analysis.

Aqueous Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

-

Test Substance: [phenyl-14C]-tolclofos-methyl.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to the buffer solutions to achieve a known concentration. The solutions are then incubated in the dark at various constant temperatures (e.g., 20°C, 25°C, 50°C, 62°C, and 74°C).[1][2]

-

Sampling: Aliquots of the solutions are taken at different time intervals.

-

Analysis: The concentration of the parent compound and any hydrolysis products in the samples is determined using analytical techniques such as HPLC with radiometric detection.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated for each pH and temperature combination.

Visualizations

Degradation Pathway of this compound in Soil

References

Tolclofos-Methyl Metabolism: A Technical Guide for Researchers

An In-depth Examination of Metabolic Pathways and Experimental Protocols in Plants and Animals

This technical guide provides a comprehensive overview of the metabolism of Tolclofos-methyl, a widely used organophosphorus fungicide. Designed for researchers, scientists, and professionals in drug development, this document details the metabolic fate of this compound in both plant and animal systems. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to facilitate a deeper understanding of its biotransformation.

Metabolism in Animals

Studies in animal models, primarily rats and mice, have demonstrated that this compound is rapidly absorbed and extensively metabolized following oral administration.[1] The primary route of excretion is through urine, with a significant portion also eliminated in the feces.[1] The metabolism in mammals involves a series of key biotransformation reactions, including oxidative desulfuration, oxidation of the 4-methyl group, cleavage of the P-O-aryl and P-O-methyl linkages, and conjugation.[1]

Quantitative Data: Metabolite Distribution in Animals

The following table summarizes the quantitative distribution of this compound and its major metabolites in rats and mice.

| Species | Metabolite | Percentage of Administered Dose in Excreta | Reference |

| Rat | Ph-CH3 | 12% | [1] |

| Ph-COOH | 29% | [1] | |

| Mouse | Ph-COOH | 12% | [1] |

| Ph-CO-glycine | 13% | [1] | |

| DM-TMO-COOH | 12% | [1] |

Experimental Protocols: Animal Metabolism Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

Materials:

-

[U-¹⁴C-phenyl]this compound

-

Sprague-Dawley rats

-

Corn oil (vehicle)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter

-

Chromatography equipment (e.g., HPLC, TLC)

-

Mass spectrometer

Procedure:

-

Dosing: A single oral dose of 5 mg/kg body weight of [U-¹⁴C-phenyl]this compound, dissolved in corn oil, is administered to male and female Sprague-Dawley rats by oral intubation.[2] A separate group receives a high dose of 200 mg/kg.[2]

-

Sample Collection: Animals are housed in metabolism cages. Urine and feces are collected separately at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) after dosing.[3] Expired air can be trapped to measure ¹⁴CO₂.[3]

-

Radioactivity Measurement: The radioactivity in urine, feces, and expired air is quantified using a liquid scintillation counter to determine the extent of absorption and excretion.[3]

-

Metabolite Profiling:

-

Urine samples are directly analyzed or after enzymatic hydrolysis to deconjugate metabolites.

-

Fecal samples are homogenized and extracted with a suitable solvent system (e.g., methanol/water).

-

Tissue samples (e.g., liver, kidney, fat, muscle) are collected at sacrifice, homogenized, and extracted.

-

-

Metabolite Identification: Extracts are profiled using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The separated metabolites are identified and quantified by co-chromatography with authentic standards and by spectroscopic analysis, such as mass spectrometry (MS).[2]

Visualization: Animal Metabolic Pathway

Caption: Proposed metabolic pathway of this compound in animals.

Metabolism in Plants

The metabolic fate of this compound in plants has been investigated in various crops, including sugar beet, cotton, peanuts, lettuce, and potato.[1][2] The uptake from soil is generally limited.[2] Following application, the parent compound is metabolized through pathways similar to those in animals, such as oxidation of the 4-methyl group and cleavage of the P-O-aryl linkage.[1] However, a key difference in plant metabolism is the formation of sugar conjugates.[1]

Quantitative Data: Metabolite Distribution in Plants

The following table presents the distribution of this compound and its major metabolites in different plant species.

| Plant Species | Application Method | Metabolite | Percentage of Total Radioactive Residue (TRR) | Reference |

| Sugar Beet (Leaves) | Foliar | This compound | Decreased from 95.3% (day 0) to 13.9% (day 60) | |

| TM-CH2OH | Increased to 15.1% (day 60) | |||

| Ph-CH3 | Increased to 10.3% (day 60) | |||

| Cotton (Foliage) | Soil | This compound | 10.1% | |

| Ph-CH3 | 4.8% | |||

| Potato (Tuber) | Seed Tuber Treatment | DM-TM-CH2OH | 11-27% | [1] |

| ph-CH3 sugar conjugate | 20-23% | [1] | ||

| TM-CH2OH sugar conjugate | 14-15% | [1] |

Experimental Protocols: Plant Metabolism Studies

Objective: To determine the metabolic fate of this compound in sugar beets after foliar application.

Materials:

-

[U-¹⁴C-phenyl]this compound

-

Sugar beet plants

-

Methanol, Chloroform (for extraction)

-

Chromatography equipment (TLC, HPLC)

-

Liquid scintillation counter

-

Autoradiography equipment

Procedure:

-

Application: [U-¹⁴C-phenyl]this compound, dissolved in a suitable solvent like methanol, is applied to the upper surface of the leaves of potted sugar beet plants at a rate of 2 mg per leaf.[2]

-

Sample Collection: Plants are harvested at various time intervals after treatment (e.g., 0, 3, 7, 14, 21, 28, 35, and 50 days).[2] The plants are separated into treated leaves, untreated shoots, and roots.[2]

-

Extraction:

-

The surface of the treated leaves is washed with methanol to remove unabsorbed this compound.

-

The washed leaves, untreated shoots, and roots are homogenized and extracted with a methanol/chloroform mixture.[2]

-

-

Radioactivity Measurement: The total radioactivity in the surface wash, extracts, and unextracted plant material is determined by liquid scintillation counting.

-

Metabolite Analysis:

-

The extracts are concentrated and analyzed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).

-

Metabolites are identified by comparing their chromatographic behavior with that of authentic reference standards.

-

Autoradiography of the TLC plates is used to visualize the distribution of radioactive metabolites.

-

For structural confirmation, techniques like mass spectrometry can be employed.

-

Visualization: Plant Metabolic Pathway

Caption: Proposed metabolic pathway of this compound in plants.

Analytical Methodologies

The analysis of this compound and its metabolites in various matrices relies on robust and sensitive analytical techniques. The choice of method depends on the matrix and the target analytes.

Extraction and Cleanup

-

Animal Tissues and Excreta: Extraction is typically performed with organic solvents like acetonitrile or methanol, followed by a cleanup step to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

-

Plant Materials: Plant samples are often homogenized and extracted with solvents such as acetone or acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.[1]

-

Soil and Water: Soil samples can be extracted with an acetone/water mixture, followed by partition with dichloromethane.[4] Water samples may be extracted using solid-phase extraction (SPE) with a C18 cartridge.

Analytical Instrumentation

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) is commonly used for the determination of this compound.

-

Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of both the parent compound and its polar metabolites.

Conclusion

The metabolism of this compound is a complex process involving multiple biotransformation pathways in both animals and plants. While the core metabolic reactions are similar, leading to the formation of oxidized, demethylated, and cleaved products, the conjugation patterns differ between the two kingdoms. A thorough understanding of these metabolic pathways and the residues they produce is crucial for assessing the safety and environmental impact of this fungicide. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies and contribute to the body of knowledge on this compound.

References

In-Depth Toxicological Profile and Risk Assessment of Tolclofos-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of Tolclofos-methyl, a fungicide used for the control of soil-borne diseases. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of its toxicological characteristics.

Executive Summary

This compound is an organophosphorus fungicide with a primary mode of action involving the inhibition of phospholipid biosynthesis in fungi.[1] Toxicological evaluation in various animal models indicates low acute toxicity.[1] The primary effects observed after repeated exposure include decreased body weight, changes in liver weight, and inhibition of cholinesterase activity.[2] this compound is not considered to be carcinogenic, genotoxic, or teratogenic.[2] The Acceptable Daily Intake (ADI) has been established based on the No-Observed-Adverse-Effect Level (NOAEL) from chronic toxicity studies.

Physicochemical Properties

| Property | Value |

| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate |

| CAS Number | 57018-04-9 |

| Molecular Formula | C9H11Cl2O3PS |

| Molecular Weight | 301.1 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 78.1–79.3 °C |

| Boiling Point | Decomposes before boiling |

Source: JMPR, 2019[3]

Toxicokinetics

Following oral administration in mice and rats, this compound is rapidly absorbed and extensively distributed throughout the body.[1][4] The majority of the administered dose is excreted within 24 hours, primarily through urine.[1][4] There is a low potential for accumulation in tissues.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

| Species | Route | Endpoint | Value (mg/kg bw) |

| Rat | Oral | LD50 | >5000 |

| Mouse | Oral | LD50 | >3500 |

| Dog | Oral | LD50 | >1000 |

| Rat | Dermal | LD50 | >5000 |

| Mouse | Dermal | LD50 | >5000 |

| Rabbit | Dermal | LD50 | >2000 |

| Rat | Inhalation | LC50 | >2.07 mg/L |

Source: JMPR, 2019[1]

This compound is not a skin or eye irritant and is not a dermal sensitizer.[5]

Subchronic and Chronic Toxicity

Repeated-dose studies have been conducted in rats, mice, and dogs. The primary effects observed were related to decreased body weight gain, and at higher doses, effects on the liver and cholinesterase activity.

| Species | Duration | NOAEL (mg/kg bw/day) | Key Effects at LOAEL |

| Mouse | 9-month | 13.8 | Not specified |

| Rat | 90-day | - | Increased relative kidney weights, reduced brain cholinesterase activity |

| Dog | 1-year | 11 | Not specified |

| Mouse | 2-year | 6.45 | Reduced brain and erythrocyte cholinesterase activity, increased kidney weights |

| Rat | 2-year | 50 | No adverse effects observed |

Source: JMPR, 2019; Food Safety Commission of Japan, 2019[2]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenic potential.[1][2]

| Species | Duration | NOAEL for Carcinogenicity (mg/kg bw/day) |

| Mouse | 104-week | 134 (HDT) |

| Rat | 2-year | 50 (HDT) |

HDT: Highest Dose Tested Source: JMPR, 2019

Genotoxicity

This compound has been tested in a comprehensive range of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[1]

| Assay Type | Test System | Result |

| In vitro Gene Mutation | Salmonella typhimurium (Ames test) | Negative |

| In vitro Chromosomal Aberration | Mammalian cells | Negative |

| In vitro Micronucleus | Mammalian cells | Negative |

| In vivo Micronucleus | Rodent bone marrow | Negative |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity or adverse effects on reproductive parameters at doses not toxic to the maternal animals.

| Species | Study Type | Maternal NOAEL (mg/kg bw/day) | Developmental/Reproductive NOAEL (mg/kg bw/day) | Key Effects |

| Rat | Two-generation | 70.6 (HDT) | 70.6 (HDT) | No adverse effects on parental, offspring, or reproductive parameters. |

| Rat | Developmental | 300 | 1000 (HDT) | Decreased maternal body weight gain at higher doses. |

| Rabbit | Developmental | 300 | 3000 (HDT) | Decreased maternal body weight gain and food consumption at higher doses. |

HDT: Highest Dose Tested Source: JMPR, 2019

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats did not reveal any significant neurotoxic effects, other than a decrease in motor activity at high doses in the acute study.

Risk Assessment

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

| Value | Amount (mg/kg bw) | Basis |

| ADI | 0.064 | Based on the NOAEL of 6.45 mg/kg bw/day from a 2-year combined chronic toxicity/carcinogenicity study in mice, with a safety factor of 100. |

| ARfD | 0.13 | Based on the NOAEL of 13.8 mg/kg bw/day from a 9-month subacute toxicity study in mice, with a safety factor of 100. |

Source: Food Safety Commission of Japan, 2019[2] The JMPR reaffirmed an ADI of 0-0.07 mg/kg bw based on a NOAEL of 6.5 mg/kg bw per day from a two-year study in mice and concluded that an ARfD was unnecessary.[1]

Experimental Protocols

The toxicological studies on this compound have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity Assays

This assay evaluates the potential of a substance to induce gene mutations in strains of Salmonella typhimurium and Escherichia coli.[6][7][8][9] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[6][7][8][9]

This test assesses the potential of a substance to cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[10][11][12][13] The use of cytochalasin B allows for the identification of cells that have completed one mitotic division.[10]

Repeated Dose Toxicity Studies

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.[14][15][16][17][18] Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[15][16]

This study is similar in design to the 90-day study but extends for a longer duration, typically 12 to 24 months, to assess the effects of long-term exposure and carcinogenic potential.[19][20][21][22][23]

Reproductive and Developmental Toxicity Studies

References

- 1. fao.org [fao.org]

- 2. fsc.go.jp [fsc.go.jp]

- 3. fao.org [fao.org]

- 4. 887. This compound (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. ask-force.org [ask-force.org]

- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]

- 21. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 22. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 23. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]

An In-depth Technical Guide to the Mode of Action of Tolclofos-Methyl against Rhizoctonia solani

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is an organophosphate fungicide effective against soil-borne diseases caused by Rhizoctonia solani. Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for fungal membrane integrity and cellular function.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against R. solani, including its biochemical target, efficacy data, and relevant experimental methodologies. While the specific enzymatic target within the phospholipid biosynthesis pathway has not been definitively elucidated in publicly available literature, this guide synthesizes existing knowledge to provide a detailed framework for researchers in fungal biochemistry and fungicide development.

Introduction to this compound and Rhizoctonia solani

Rhizoctonia solani is a ubiquitous, soil-borne fungal pathogen with a broad host range, causing significant economic losses in numerous crops worldwide.[3] It is responsible for diseases such as damping-off, root rot, and sheath blight. The fungus is characterized by its rapidly growing mycelia and the formation of sclerotia, which allow it to survive in the soil for extended periods.

This compound, chemically known as O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, is a non-systemic contact fungicide belonging to the aromatic hydrocarbon class.[4][5] It has demonstrated high efficacy in controlling diseases incited by R. solani.[6] Understanding its precise mode of action is crucial for effective and sustainable disease management strategies, including the prevention of fungicide resistance.

Core Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The established mode of action for this compound is the disruption of phospholipid biosynthesis in fungi.[1][2] Phospholipids are essential components of all cellular membranes, playing vital roles in maintaining structural integrity, regulating membrane fluidity, and participating in signal transduction pathways. By inhibiting their synthesis, this compound compromises these fundamental cellular processes, leading to fungal cell death.

While the specific enzyme inhibited by this compound in R. solani has not been explicitly identified in the available scientific literature, the primary target is believed to be within the pathway for phosphatidylcholine (PC) biosynthesis. In fungi, PC can be synthesized via two main routes: the Kennedy pathway and the phosphatidylethanolamine (PE) methylation pathway. The latter involves the sequential methylation of PE to form PC, catalyzed by phosphatidylethanolamine N-methyltransferases. This pathway is a known target for some antifungal compounds.

Hypothetical Signaling Pathway Disruption

The inhibition of phospholipid biosynthesis by this compound would lead to a cascade of downstream effects, ultimately resulting in the loss of cellular function and viability.

Quantitative Data on Efficacy

Numerous studies have quantified the efficacy of this compound against Rhizoctonia solani. The following tables summarize key findings, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

| Fungicide | Organism | Parameter | EC50 (µg/mL) | Reference |

| This compound | Rhizoctonia solani | Mycelial Growth | 0.01 | [6] |

| This compound | Rhizoctonia solani | Mycelial Growth | 0.0386 | [7] |

| Pencycuron | Rhizoctonia solani | Mycelial Growth | 0.014 - 0.039 | [3] |

| Thiabendazole | Rhizoctonia solani | Mycelial Growth | 0.82 - 2.91 | [3] |

Table 1: Comparative in vitro Efficacy of Fungicides against Rhizoctonia solani

| Fungicide | Application Rate | Disease Control (%) | Crop | Reference |

| This compound | 12.5 kg a.i./ha | Effective | Ornamental bulbs | [8] |

| This compound | 4 kg a.i./ha | Effective (warmth-preferring strains) | Ornamental bulbs | [8] |

| This compound + T. harzianum | 0.05 g a.i./L | 86 | Cucumber |

Table 2: In vivo Efficacy of this compound against Rhizoctonia solani

Experimental Protocols

Fungal Culture and Mycelial Growth Inhibition Assay

This protocol is fundamental for determining the EC50 value of a fungicide.

-

Culture Preparation: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25-28°C until sufficient mycelial growth is achieved.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and serially diluted to obtain a range of concentrations.

-

Poisoned Food Technique: The fungicide dilutions are incorporated into molten PDA, which is then poured into Petri plates. A control set with the solvent alone is also prepared.

-

Inoculation: A mycelial plug of a uniform size (e.g., 5 mm diameter) is taken from the margin of an actively growing R. solani culture and placed at the center of each fungicide-amended and control plate.

-

Incubation and Measurement: The plates are incubated at 25-28°C for a defined period (e.g., 48-72 hours). The radial growth of the fungal colony is measured in two perpendicular directions.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Lipid Extraction and Analysis

To investigate the effect of this compound on the phospholipid composition of R. solani, a lipid extraction and analysis protocol would be necessary.

-

Fungal Culture and Treatment: R. solani is grown in a liquid medium (e.g., Potato Dextrose Broth) to a desired growth phase. The culture is then treated with a sub-lethal concentration of this compound (e.g., below the EC50 value) for a specific duration. A control culture is treated with the solvent alone.

-

Mycelial Harvest: The mycelia are harvested by filtration, washed with a suitable buffer, and then flash-frozen in liquid nitrogen.

-

Lipid Extraction: Total lipids are extracted from the ground mycelia using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system.

-

Phospholipid Separation: The extracted lipids are separated into different classes (e.g., neutral lipids, glycolipids, and phospholipids) using solid-phase extraction (SPE) with a silica-based sorbent.

-

Phospholipid Analysis: The phospholipid fraction is then analyzed by techniques such as Thin-Layer Chromatography (TLC) or, for more detailed quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the identification and quantification of individual phospholipid species (e.g., phosphatidylcholine, phosphatidylethanolamine).

-

Data Comparison: The phospholipid profiles of the this compound-treated and control samples are compared to identify any significant changes in the relative abundance of different phospholipids.

Radiolabeling of Phospholipids

To directly assess the impact on phospholipid biosynthesis, a radiolabeling study can be performed.

-

Fungal Culture and Treatment: As described in section 4.2, R. solani cultures are prepared and treated with this compound.

-

Radiolabeling: A radiolabeled precursor of phospholipid synthesis, such as [¹⁴C]-choline or [¹⁴C]-ethanolamine, is added to the cultures.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized phospholipids.

-

Lipid Extraction and Separation: Lipids are extracted and the phospholipid fraction is separated as described in section 4.2.

-

Quantification of Radioactivity: The amount of radioactivity incorporated into the total phospholipid fraction and into individual phospholipid species (separated by TLC) is quantified using a scintillation counter.

-

Data Analysis: The rate of incorporation of the radiolabel in the this compound-treated samples is compared to the control to determine the extent of inhibition of phospholipid biosynthesis.

Morphological and Ultrastructural Effects

Inhibition of phospholipid biosynthesis is expected to cause significant alterations in the morphology and ultrastructure of fungal hyphae due to compromised membrane integrity. While specific studies on this compound are limited, research on other fungicides that disrupt membrane function in R. solani has revealed effects such as:

-

Hyphal swelling and distortion.

-

Increased branching.

-

Leakage of cytoplasmic contents.

-

Disruption of internal organelles, such as mitochondria and the endoplasmic reticulum.

These effects can be visualized using techniques like Scanning Electron Microscopy (SEM) for surface morphology and Transmission Electron Microscopy (TEM) for internal ultrastructure.

Conclusion and Future Research Directions

This compound is a potent fungicide against Rhizoctonia solani, with its primary mode of action established as the inhibition of phospholipid biosynthesis. This disruption of a fundamental cellular process leads to a loss of membrane integrity and function, ultimately resulting in fungal cell death. While quantitative data on its efficacy are available, the precise molecular target within the phospholipid biosynthesis pathway in R. solani remains to be elucidated in publicly accessible research.

Future research should focus on:

-

Identifying the specific enzyme(s) inhibited by this compound in the phospholipid biosynthesis pathway of R. solani. This could involve in vitro enzyme assays with purified or recombinant enzymes.

-

Detailed analysis of changes in the lipidome of R. solani upon treatment with this compound using advanced analytical techniques like LC-MS/MS.

-

Investigating the genetic basis of resistance to this compound, which could provide further insights into its mode of action and help in developing strategies to mitigate resistance development.

A deeper understanding of the molecular interactions between this compound and its target in R. solani will be invaluable for the development of next-generation fungicides and for the implementation of more effective and sustainable disease management strategies.

References

- 1. fao.org [fao.org]

- 2. studiesinfungi.org [studiesinfungi.org]

- 3. Crop Protection Network [cropprotectionnetwork.org]